molecular formula C15H13ClFN3O B2500748 N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415542-61-7

N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2500748
CAS No.: 2415542-61-7
M. Wt: 305.74
InChI Key: QPYOELAHZDJPIL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The addition of chloro and fluoro substituents on the phenyl ring enhances its chemical properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. This step often requires the use of reagents like chlorinating and fluorinating agents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has shown potential in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c16-11-7-9(5-6-12(11)17)20-15(21)14-10-3-1-2-4-13(10)18-8-19-14/h5-8H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOELAHZDJPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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